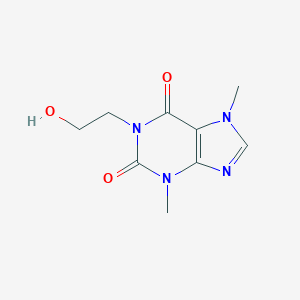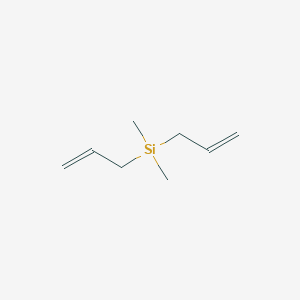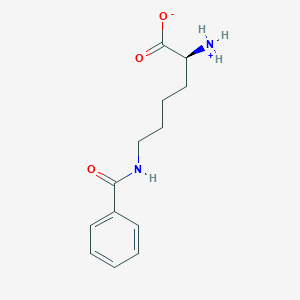
Pent sulfuro de arsénico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenic pentasulfide is an inorganic compound composed of arsenic and sulfur, with the chemical formula As₂S₅. It appears as vivid, dark orange, opaque crystals and is known for its limited solubility in water. This compound has been primarily used as a pigment and a chemical intermediate, although its applications are mostly confined to academic research .
Aplicaciones Científicas De Investigación
Arsenic pentasulfide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other arsenic compounds.
Biology and Medicine:
Mecanismo De Acción
Target of Action
Arsenic pentasulfide primarily targets the NF-kappa-B DNA-binding activity . This compound inhibits NF-kappa-B-mediated transcription from the IL6 promoter and displaces RELA/p65 and associated coregulators from the promoter .
Mode of Action
The interaction of arsenic pentasulfide with its targets results in a decrease in NF-kappa-B DNA-binding activity . This leads to the inhibition of NF-kappa-B-mediated transcription from the IL6 promoter . Furthermore, it displaces RELA/p65 and associated coregulators from the promoter .
Biochemical Pathways
Arsenic pentasulfide affects various biochemical pathways. It is known to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . .
Pharmacokinetics
Arsenic compounds are generally known to be toxic and can have significant impacts on bioavailability .
Result of Action
The molecular and cellular effects of arsenic pentasulfide’s action primarily involve the inhibition of NF-kappa-B-mediated transcription from the IL6 promoter . This results in changes in gene expression and can potentially impact various cellular processes .
Action Environment
The action, efficacy, and stability of arsenic pentasulfide can be influenced by various environmental factors. Arsenic is a ubiquitous toxic metalloid, the concentration of which is beyond WHO safe drinking water standards in many areas of the world, owing to many natural and anthropogenic activities . The presence of arsenic in different environments is attributed to anthropogenic, biogenic, and geogenic activities, and it exhibits different toxicity levels depending on its oxidative state and presence in the environment .
Análisis Bioquímico
Biochemical Properties
Arsenic pentasulfide participates in various biochemical reactions. It hydrolyzes in boiling water, producing arsenous acid and sulfur . In alkali metal sulfide solutions, arsenic pentasulfide forms a thioarsenate anion, [AsS4]3−, which contains As(V) centers .
Cellular Effects
Arsenic pentasulfide has been found to have significant effects on cells. It has been reported to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter .
Molecular Mechanism
The molecular mechanism of arsenic pentasulfide involves its interaction with various biomolecules. It has been reported to displace RELA/p65 and associated coregulators from the promoter .
Temporal Effects in Laboratory Settings
Over time, arsenic pentasulfide oxidizes in air at elevated temperatures, producing arsenic oxides . The products and yields of this process can vary .
Dosage Effects in Animal Models
For instance, arsenic exposure has been associated with neurological effects within a few hours after exposure but most commonly seen after 2–8 weeks of arsenic induction .
Metabolic Pathways
Arsenic pentasulfide is involved in several metabolic pathways. For instance, it has been found to affect the TGF-β/SMAD3 signaling pathway leading to cell cycle alterations and the NF-κB/TNF-α, MAPK, and Ca2+ signaling pathways underlying the pathogenesis of arsenic-induced diabetes .
Transport and Distribution
The transport and distribution of arsenic pentasulfide within cells and tissues are complex. It has been reported that a significant amount of arsenic is accumulated in the cell wall compared to other organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arsenic pentasulfide can be synthesized through several methods:
Precipitation Method: This involves the precipitation of arsenic pentasulfide from an acidic solution of soluble arsenic (V) salts by treating it with hydrogen sulfide.
Heating Method: Another method involves heating a mixture of arsenic and sulfur, followed by extracting the fused mass with an ammonia solution.
Industrial Production Methods: While industrial production methods for arsenic pentasulfide are not extensively documented, the above-mentioned synthetic routes are typically scaled up for industrial applications.
Análisis De Reacciones Químicas
Arsenic pentasulfide undergoes various chemical reactions, including:
- In boiling water, arsenic pentasulfide hydrolyzes to form arsenous acid and sulfur:
Hydrolysis: As2S5+6H2O→2H3AsO3+2S+3H2S
Formation of Thioarsenate Anion: In solutions containing alkali metal sulfides, arsenic pentasulfide forms a thioarsenate anion, which contains arsenic (V) centers.
Comparación Con Compuestos Similares
Arsenic pentasulfide can be compared with other similar compounds, such as:
Arsenic Trisulfide (As₂S₃): This compound has a different stoichiometry and distinct properties compared to arsenic pentasulfide.
Phosphorus Pentasulfide (P₄S₁₀): This compound features tetrahedral phosphorus (V) centers and shares some structural similarities with arsenic pentasulfide.
Arsenic Pentoxide (As₂O₅): This is an oxide of arsenic and differs significantly in its chemical behavior and applications.
Arsenic pentasulfide’s unique combination of arsenic and sulfur atoms, along with its specific reactivity and applications, distinguishes it from these related compounds.
Propiedades
Número CAS |
1303-34-0 |
|---|---|
Fórmula molecular |
As2S5 |
Peso molecular |
310.2 g/mol |
Nombre IUPAC |
arsenic(5+);pentasulfide |
InChI |
InChI=1S/2As.5S/q2*+5;5*-2 |
Clave InChI |
CSCPEKJMSRKUTJ-UHFFFAOYSA-N |
SMILES |
S=[As](=S)S[As](=S)=S |
SMILES canónico |
[S-2].[S-2].[S-2].[S-2].[S-2].[As+5].[As+5] |
Sinónimos |
alacranite arsenic pentasulfide arsenic sulfide arsenic trisulfide orpiment |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(10R)-3,4,16-trimethoxy-11-methyl-11-azatetracyclo[8.7.1.02,7.014,18]octadeca-1(18),2,4,6,14,16-hexaene-5,17-diol](/img/structure/B75000.png)
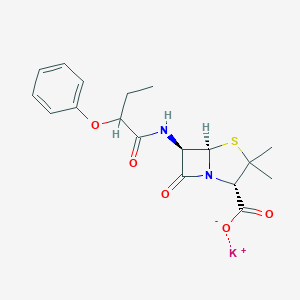
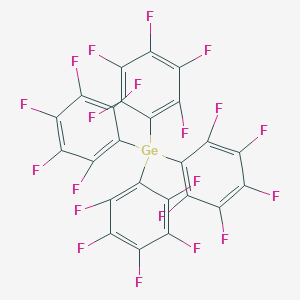
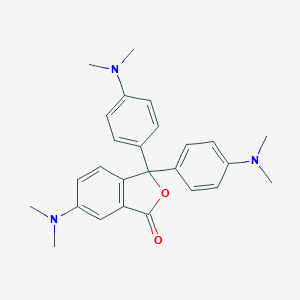
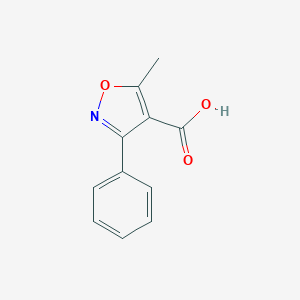
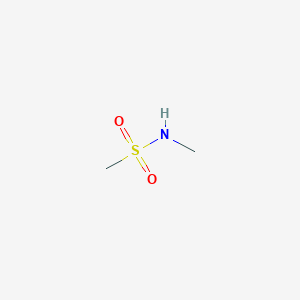
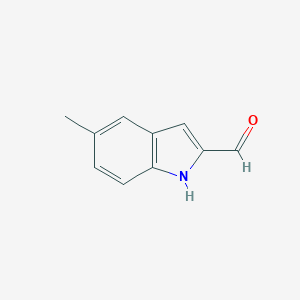
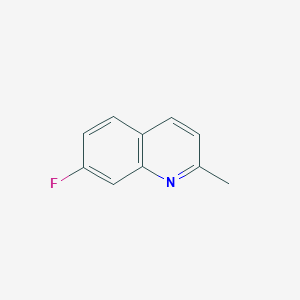
![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)
